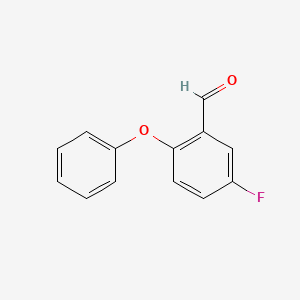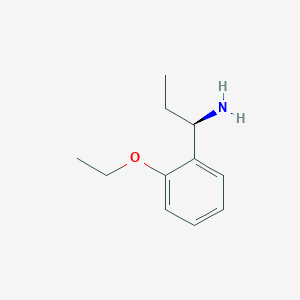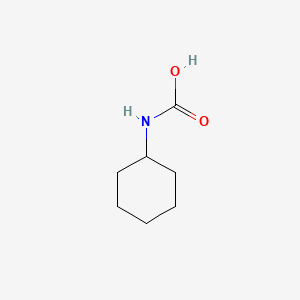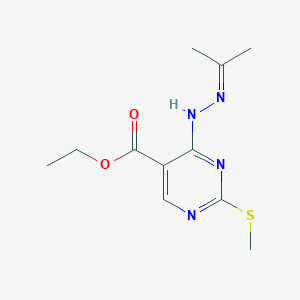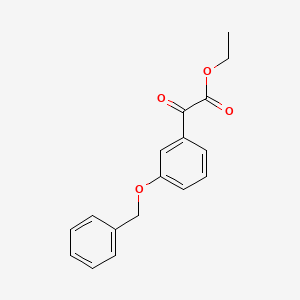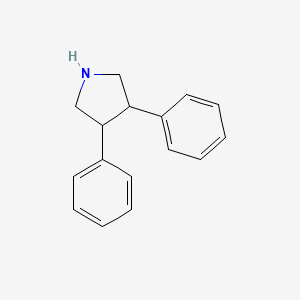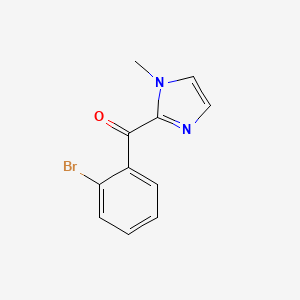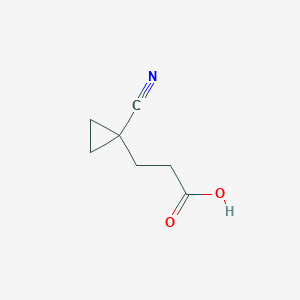
3-(1-Cyanocyclopropyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Cyanocyclopropyl)propanoic acid is an organic compound characterized by the presence of a cyanocyclopropyl group attached to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanocyclopropyl)propanoic acid typically involves the reaction of cyclopropylcarbinol with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
化学反应分析
Types of Reactions
3-(1-Cyanocyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The cyanocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanocyclopropyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
科学研究应用
3-(1-Cyanocyclopropyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 3-(1-Cyanocyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopropyl group can act as a reactive moiety, participating in covalent bonding or non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-Cyclopropylpropanoic acid: Lacks the nitrile group, resulting in different reactivity and applications.
3-(1-Cyanocyclopropyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
Cyclopropylacetonitrile: Contains a nitrile group but lacks the propanoic acid moiety
Uniqueness
3-(1-Cyanocyclopropyl)propanoic acid is unique due to the presence of both a cyanocyclopropyl group and a propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC 名称 |
3-(1-cyanocyclopropyl)propanoic acid |
InChI |
InChI=1S/C7H9NO2/c8-5-7(3-4-7)2-1-6(9)10/h1-4H2,(H,9,10) |
InChI 键 |
JSTPSYXDTATHNX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CCC(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


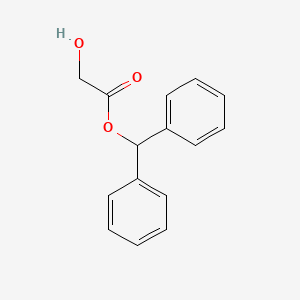
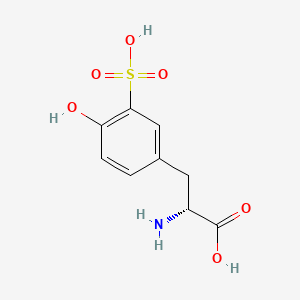
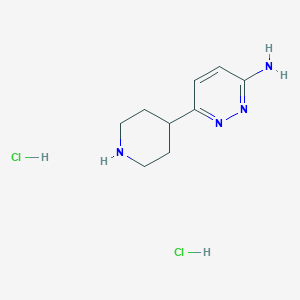
![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
![6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13984374.png)
